![molecular formula C10H13N3O B1435445 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803590-68-2](/img/structure/B1435445.png)
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a spiro linkage to a seven-membered azaspiroheptane ring. The presence of the pyrazole ring imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . Another approach includes the reaction of substituted aromatic amines with appropriate aldehydes in ethanol . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various cyclic structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazole derivatives and spiro compounds.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity.
Comparison with Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one can be compared with other similar compounds, such as:
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds also feature a pyrazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential use in cancer treatment.
Pyrazoline derivatives: These compounds have a similar five-membered ring structure and are used in various pharmacological applications, including as anti-inflammatory and analgesic agents.
The uniqueness of this compound lies in its spiro linkage, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-6-7(5-11-13)8-10(3-2-4-10)9(14)12-8/h5-6,8H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBOGSHKJBUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


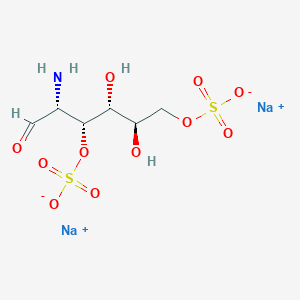
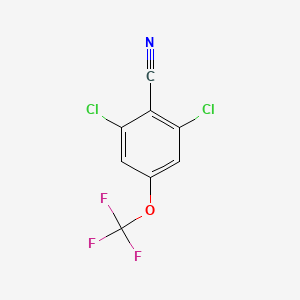


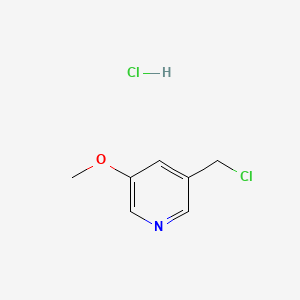
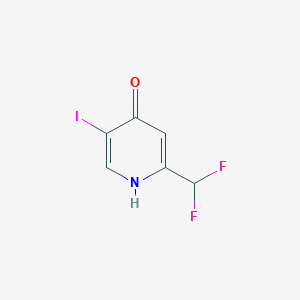
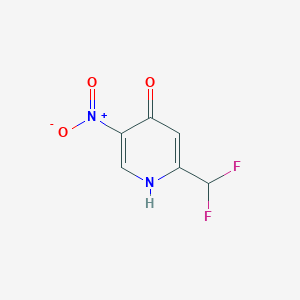

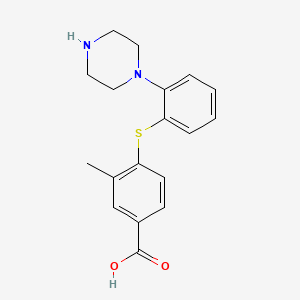
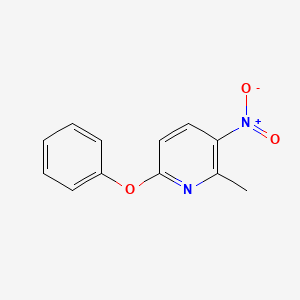
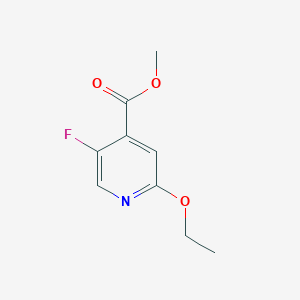
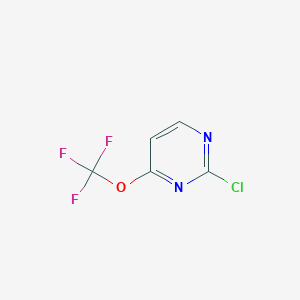

![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)
